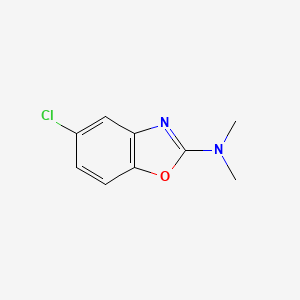

Benzoxazole, 5-chloro-2-dimethylamino-

Description

Historical Development and Significance of Benzoxazole (B165842) Scaffolds

The journey of benzoxazole and its derivatives from academic curiosity to a cornerstone of applied chemistry is a testament to their versatile nature. The fundamental benzoxazole structure, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, has been a subject of chemical synthesis for over a century. researchgate.netresearchgate.net Early research laid the groundwork for understanding the reactivity and properties of this heterocyclic system.

The true significance of the benzoxazole scaffold, however, became profoundly evident with the discovery of its diverse biological activities. nih.govnih.govresearchgate.net This realization catalyzed a surge in research, transforming benzoxazoles into a focal point for drug discovery and development. nih.gov The inherent structural features of the benzoxazole core allow for a wide range of chemical modifications, enabling the synthesis of extensive libraries of derivatives. researchgate.netrsc.org These derivatives have been shown to exhibit an impressive array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov The ability of the benzoxazole moiety to interact with various biological targets has solidified its status as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov

Overview of Chemical Space and Research Trajectories for Benzoxazole Derivatives

The chemical space occupied by benzoxazole derivatives is vast and continues to expand as new synthetic methodologies are developed. researchgate.netrsc.org Researchers have explored substitutions at various positions on both the benzene and oxazole rings, leading to a multitude of compounds with distinct physicochemical and biological profiles. mdpi.com Common synthetic routes to benzoxazoles often involve the condensation of 2-aminophenols with a variety of reagents, including carboxylic acids, aldehydes, and their derivatives. nih.govorganic-chemistry.orgorganic-chemistry.org

Current research trajectories in benzoxazole chemistry are multifaceted. In medicinal chemistry, the focus remains on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net This includes the development of new anticancer agents, antibiotics to combat resistant bacteria, and compounds targeting enzymes and receptors implicated in a range of diseases. nih.govnih.gov Beyond medicine, benzoxazole derivatives are also being investigated for their applications in materials science, where their unique photophysical properties are being harnessed for the development of fluorescent probes and other advanced materials. jocpr.com

Rationale for Academic Investigation of 5-chloro-2-dimethylaminobenzoxazole

While specific research on 5-chloro-2-dimethylaminobenzoxazole is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the established principles of medicinal and synthetic chemistry. The unique substitution pattern of this molecule—a chloro group at the 5-position and a dimethylamino group at the 2-position—presents an interesting case for study.

The chlorine atom at the 5-position is an electron-withdrawing group, which can significantly influence the electronic properties of the benzoxazole ring system. This can affect the compound's reactivity, metabolic stability, and its ability to interact with biological targets. Halogenated benzoxazoles have been a common theme in the development of bioactive compounds. ontosight.ai

Conversely, the dimethylamino group at the 2-position is a strong electron-donating group. This substituent is known to modulate the basicity and polarity of the molecule, which can have a profound impact on its solubility, cell permeability, and receptor-binding affinity. The combination of these two electronically distinct substituents on the benzoxazole scaffold creates a unique electronic environment that could lead to novel biological activities.

Therefore, the academic investigation of 5-chloro-2-dimethylaminobenzoxazole would likely be driven by the desire to explore this unique region of chemical space. The synthesis and characterization of this compound would provide valuable data on the influence of this specific substitution pattern on the physicochemical and biological properties of the benzoxazole core. Such studies are fundamental to expanding our understanding of structure-activity relationships and to the rational design of new and improved benzoxazole-based molecules for a variety of applications.

Chemical Compound Data

| Compound Name |

| Benzoxazole |

| 5-chloro-2-dimethylaminobenzoxazole |

| 2-aminophenol (B121084) |

| 2-amino-4-chlorophenol (B47367) |

| 5-chloro-2-((2-piperidinoethyl)thio)-benzoxazole |

| 5-chloro-2-methylbenzoxazole |

| 5-chloro-2-mercaptobenzoxazole |

| 5-chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole |

Physicochemical Properties of 5-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine

| Property | Value |

| CAS Number | 64037-20-3 |

| Molecular Formula | C9H9ClN2O |

| Molecular Weight | 196.634 g/mol |

| Density | 1.315 g/cm³ echemi.com |

| Boiling Point | 273.8ºC at 760mmHg echemi.com |

| Flash Point | 119.4ºC echemi.com |

| Refractive Index | 1.637 echemi.com |

Structure

3D Structure

Properties

CAS No. |

64037-20-3 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

5-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C9H9ClN2O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,1-2H3 |

InChI Key |

PEIPXRWFLGUKQA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 Dimethylaminobenzoxazole

Regioselective Synthesis Strategies

The regioselective synthesis of 5-chloro-2-dimethylaminobenzoxazole is critical to ensure the correct placement of the chloro substituent at the 5-position of the benzoxazole (B165842) ring. The primary and most logical precursor for achieving this is 2-amino-4-chlorophenol (B47367). The cyclization of this precursor dictates the final position of the chloro group.

One of the foundational methods for constructing the 2-aminobenzoxazole (B146116) core involves the reaction of an appropriately substituted 2-aminophenol (B121084) with cyanogen (B1215507) bromide (BrCN). nih.gov While effective, the high toxicity of cyanogen bromide has prompted the development of safer alternatives. A notable regioselective synthesis of 5-chlorobenzo[d]oxazol-2-amine (a key intermediate) involves the reaction of 2-amino-4-chlorophenol with a non-hazardous electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid like BF₃·Et₂O. nih.govacs.org This method provides the desired 5-chloro isomer in good yield.

Another strategy to ensure regioselectivity is through the amination of a pre-formed 2,5-dichlorobenzoxazole. In this approach, the more reactive chlorine atom at the 2-position is selectively displaced by an amino group, leaving the 5-chloro substituent intact. Treatment of 2,5-dichlorobenzoxazole with ammonia (B1221849) provides 2-amino-5-chlorobenzoxazole with high regioselectivity and yield. google.com

Precursor Chemistry and Optimization for Benzoxazole Ring Formation

The synthesis of the target molecule fundamentally relies on the availability and reactivity of its precursors. The key starting material for the benzoxazole ring is 2-amino-4-chlorophenol. This precursor can be synthesized through the nitration of p-chlorophenol followed by reduction of the nitro group. google.com

Once the 2-amino-4-chlorophenol is obtained, the subsequent cyclization to form the benzoxazole ring is a critical step. Various reagents can be employed to introduce the C2 atom of the benzoxazole ring. As mentioned, cyanating agents are common. Another approach involves the condensation of 2-amino-4-chlorophenol with urea (B33335) in a solvent like dimethylformamide (DMF) to form 5-chloro-1,3-benzoxazol-2(3H)-one, which can then be further functionalized. nih.govscienceopen.com

The direct formation of the 2-aminobenzoxazole scaffold from 2-aminophenols can also be achieved through palladium-catalyzed aerobic oxidation in the presence of isocyanides. acs.org This method offers a pathway to variously substituted 2-aminobenzoxazoles.

The final step to obtain 5-chloro-2-dimethylaminobenzoxazole involves the N,N-dimethylation of the intermediate 5-chloro-2-aminobenzoxazole. A highly efficient method for this transformation is the use of formaldehyde (B43269) as a C1 source in the presence of a reducing agent and a suitable catalyst.

Catalytic Approaches in Benzoxazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of 5-chloro-2-dimethylaminobenzoxazole can benefit from various catalytic systems for both the initial ring formation and the subsequent N-alkylation.

Homogeneous Catalysis Systems

Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity. For the synthesis of the benzoxazole core, palladium-based catalysts have been employed in the aerobic oxidation of o-aminophenols with isocyanides. acs.org Copper(I) iodide (CuI) in combination with a Brønsted acid has been shown to catalyze the cyclization of 2-aminophenols with β-diketones, a reaction that tolerates chloro substituents on the aminophenol ring. organic-chemistry.org

For the N,N-dimethylation of 5-chloro-2-aminobenzoxazole, homogeneous ruthenium complexes have been investigated for the methylation of amines using carbon dioxide and a reducing agent, although this is a more complex system.

Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and potential for recycling. For the synthesis of benzoxazoles, copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives, offering a recyclable catalytic system. organic-chemistry.org

A particularly relevant and green approach for the N,N-dimethylation step is the use of carbon-supported ruthenium nanoparticles (Ru/C). nih.govacs.orgchemrxiv.orgchemrxiv.org This heterogeneous catalyst effectively facilitates the reductive amination of primary amines with formaldehyde to yield N,N-dimethylated products under relatively mild conditions and is compatible with a range of functional groups, including halogens.

| Catalyst | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ru/C | Aromatic Amines | Formaldehyde, H₂ | Methanol (B129727) | 70 | >90 | nih.govacs.orgchemrxiv.orgchemrxiv.org |

| Ni/NiO@C | Aromatic Amines | Formaldehyde, H₂ | Ethanol | 80 | >90 | semanticscholar.org |

Metal-Free Catalysis in Benzoxazole Annulation

The development of metal-free catalytic systems is a significant goal in green chemistry. For the synthesis of benzoxazoles, organocatalysts and other metal-free approaches have emerged. The use of imidazolium (B1220033) chloride as a promoter for the reaction of 2-aminophenols with DMF derivatives provides a metal-free route to 2-substituted benzoxazoles. nih.gov Sulfur and DABCO have been used in combination to promote the reductive coupling and annulation of o-nitrophenols with benzaldehydes. organic-chemistry.org More recently, electrochemical methods using acetic acid as an electrolyte have been developed for the one-pot synthesis of 2-aminobenzoxazole derivatives, avoiding the need for metal catalysts. epa.gov

Green Chemistry Principles Applied to Benzoxazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 5-chloro-2-dimethylaminobenzoxazole and related compounds, several green strategies can be implemented.

The use of water as a solvent is a key aspect of green chemistry. The synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes has been achieved in an aqueous medium using a reusable samarium triflate catalyst. organic-chemistry.org

Solvent-free conditions represent another green approach. A method using an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles allows for the synthesis of benzoxazoles under solvent-free sonication, with water as the only byproduct. nih.gov This catalyst is also magnetically separable and reusable.

Biocatalysis offers an environmentally friendly alternative to traditional chemical methods. Hemoglobin has been used as a biocatalyst for the oxidation reaction to form 2-substituted benzoxazoles, operating at room temperature and reducing the need for harsh reagents. patsnap.com

The selection of safer reagents is also crucial. The replacement of the highly toxic cyanogen bromide with NCTS for the synthesis of 2-aminobenzoxazoles is a prime example of this principle in action. nih.gov

| Green Approach | Catalyst/Promoter | Solvents | Key Advantages | Reference |

| Aqueous Synthesis | Samarium triflate | Water | Mild conditions, reusable catalyst | organic-chemistry.org |

| Solvent-Free Sonication | LAIL@MNP | None | Rapid reaction, recyclable catalyst | nih.gov |

| Biocatalysis | Hemoglobin | Dichloromethane | Room temperature, reduced hazardous reagents | patsnap.com |

| Metal-Free | Imidazolium chloride | DMF derivatives | Economical, no metal catalyst | nih.gov |

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free, or neat, reaction conditions can lead to reduced waste, lower costs, simplified purification processes, and often, accelerated reaction rates. For the synthesis of benzoxazole derivatives, these methods typically rely on the use of heterogeneous catalysts or grinding techniques.

One prominent approach involves the condensation of 2-aminophenols with various functional groups under solvent-free conditions, often facilitated by a recyclable catalyst. For instance, the synthesis of 2-arylbenzoxazoles has been achieved by reacting 2-aminophenols with aldehydes using a Brønsted acidic ionic liquid (BAIL) gel as a heterogeneous catalyst. nih.govacs.org This method proceeds with high efficiency at elevated temperatures. acs.org The reaction of 2-amino-4-chlorophenol with various aromatic aldehydes under these conditions yields the corresponding 5-chlorobenzoxazole (B107618) derivatives in high yields, demonstrating the viability of this approach for precursors to the target compound. acs.org Another solvent-free technique is the grindstone method, where reactants are physically ground together, sometimes with a solid catalyst like strontium carbonate, to initiate the reaction at room temperature. nih.gov

A plausible solvent-free route to 5-chloro-2-dimethylaminobenzoxazole could involve the reaction of 2-amino-4-chlorophenol with a suitable dimethylamino-functionalized reagent, such as N,N-dimethylformamide or a derivative, in the presence of a solid-supported or ionic liquid catalyst.

Table 1: Comparison of Catalysts in Solvent-Free Benzoxazole Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 130 | 5 | 98 | nih.govacs.org |

| Nano-TiO₂ supported catalyst | 90 | - | Excellent | nih.gov |

| Strontium Carbonate (Grindstone) | Room Temp. | 20 min | High | nih.gov |

| Phosphonium Acidic Ionic Liquid | 100 | - | - | nih.gov |

This table showcases data for the synthesis of general 2-substituted benzoxazoles, indicating potential conditions for analogous reactions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. researchgate.neteurekaselect.com By directly heating the reactants and solvent through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govyoutube.com

The synthesis of benzoxazoles is particularly amenable to microwave assistance. researchgate.netresearcher.life The cyclization of 2-aminophenols with aldehydes, carboxylic acids, or nitriles is a common strategy. researchgate.neteurekaselect.com Specifically, the reaction of 2-amino-4-chlorophenol with benzaldehyde (B42025) to form 5-chloro-2-phenylbenzoxazole has been successfully demonstrated under microwave irradiation using a deep eutectic solvent (DES) as a catalyst. mdpi.com This reaction shows a significant improvement in conversion and selectivity when the reaction time is optimized under microwave heating. mdpi.com Furthermore, solvent-free microwave-assisted synthesis, often using a promoter like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or Lawesson's reagent, provides an eco-friendly and rapid route to 2-arylbenzoxazoles. organic-chemistry.orgjocpr.com

For the synthesis of 5-chloro-2-dimethylaminobenzoxazole, a potential microwave-assisted approach would involve the reaction of 2-amino-4-chlorophenol with a dimethylamine (B145610) source, potentially N,N-dimethylformamide dimethyl acetal, under catalyzed or uncatalyzed microwave conditions. The significant reduction in reaction time and potential for increased yield make this an attractive methodology. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Benzazole Synthesis

| Synthesis Method | Reaction Time | Yield (%) | Key Advantages | Reference(s) |

| Microwave-Assisted | 3 - 15 minutes | 83 - 93 | Rapid heating, reduced side products, high efficiency. | nih.govnih.govjaveriana.edu.co |

| Conventional Heating | 2 - 8 hours | 23 - 76 | Standard laboratory setup, established protocols. | nih.govnih.govjaveriana.edu.co |

Data represents a general comparison for the synthesis of various benzazole derivatives, highlighting the typical efficiency gains of microwave heating.

Photochemical Synthesis Routes

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. nih.govsciengine.com This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from stable precursors. nih.govcapes.gov.br

A highly relevant application for the synthesis of 5-chloro-2-dimethylaminobenzoxazole is the direct C-H amination of the benzoxazole core. acs.org Research has shown that various aminated benzoxazoles can be synthesized by the direct coupling of benzoxazoles with secondary amines, promoted by visible light and a photocatalyst like Eosin Y or a copper salt. researchgate.netnih.gov This method avoids the pre-functionalization of the benzoxazole ring and proceeds under mild conditions with air as a potential oxidant. nih.gov The mechanism involves the generation of an amine radical cation, which then attacks the electron-deficient C2 position of the benzoxazole ring.

Therefore, a plausible and direct photochemical route to the target compound would involve the reaction of 5-chlorobenzoxazole with dimethylamine in the presence of a suitable photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, or an organic dye) and a light source (e.g., blue LEDs). This approach offers a direct and atom-economical pathway to introduce the dimethylamino group at the 2-position.

Table 3: Examples of Photocatalytic Amination of Benzoxazoles

| Amine | Photocatalyst/Mediator | Conditions | Outcome | Reference(s) |

| Secondary Amines | Eosin Y / O₂ | Visible Light, mild | Green, environmentally benign access to 2-aminobenzoxazoles. | researchgate.net |

| Secondary Amines | CuCl | Visible Light, Air | Direct coupling under mild conditions. | nih.gov |

| Secondary Amines | TBAI / H₂O₂ | Metal-free, mild | Forms highly desirable 2-aminobenzoxazoles in good yields. | organic-chemistry.org |

| Formamides/Amines | Silver-mediated | Mild to high temp. | Direct amination with tunable amino sources. | elsevierpure.com |

This table summarizes general findings for the direct amination of the benzoxazole scaffold, illustrating the potential for synthesizing the target compound.

Continuous Flow Chemistry Applications in Benzoxazole Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, precise control over reaction parameters, and seamless scalability. mdpi.commt.comrroij.comstolichem.com These features are particularly beneficial for reactions involving unstable intermediates or hazardous reagents. cam.ac.ukvapourtec.com

The synthesis of highly functionalized benzoxazoles has been effectively demonstrated using continuous flow reactors. cam.ac.ukacs.orgnih.gov One powerful strategy involves the transformation of 3-halo-N-acyl anilines into benzoxazoles via a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization sequence. cam.ac.ukacs.orgnih.gov The unstable lithiated benzoxazole intermediate is generated and immediately quenched in-line with an electrophile, a process that is difficult to control in a batch setup but is highly efficient and safe in a flow system. cam.ac.ukacs.orgnih.gov This precise control minimizes byproduct formation and allows for scalable production. cam.ac.uk

A hypothetical continuous flow synthesis of 5-chloro-2-dimethylaminobenzoxazole could be designed as a multistep process. For example, an appropriately substituted aniline (B41778) precursor could be cyclized within a heated flow reactor, and the resulting benzoxazole could then be directed into a subsequent module for photochemical or metal-catalyzed C-H amination with dimethylamine. The modular nature of flow chemistry allows for the integration of multiple reaction steps into a single, automated process, significantly improving efficiency and throughput. durham.ac.uk

Table 4: Key Advantages of Continuous Flow Synthesis for Heterocycles

| Feature | Advantage | Description | Reference(s) |

| Safety | Enhanced | Small reactor volumes and superior heat transfer minimize risks of thermal runaways and allow handling of hazardous reagents. | mt.comstolichem.comvapourtec.com |

| Control & Reproducibility | Precise | Accurate control over temperature, pressure, residence time, and stoichiometry leads to consistent product quality and yield. | mt.comrroij.comcam.ac.uk |

| Scalability | Seamless | Production is scaled by running the system for longer durations or by "numbering-up" (parallel reactors), avoiding risky batch scale-up. | mdpi.comstolichem.com |

| Efficiency | Increased | Shorter reaction times are possible by using superheated solvents under pressure. Integration of multiple steps reduces manual handling. | mdpi.comvapourtec.com |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Dimethylaminobenzoxazole

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

No specific high-resolution mass spectrometry data, including exact mass measurements or purity assessments, for 5-chloro-2-dimethylaminobenzoxazole was found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Spectroscopic Analysis

No data from 2D NMR experiments (COSY, HSQC, HMBC, or NOESY) for this compound could be located to perform a detailed structural elucidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental IR or Raman spectra with vibrational mode assignments for 5-chloro-2-dimethylaminobenzoxazole have been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

No UV-Vis absorption spectra, including wavelengths of maximum absorbance (λmax) or discussion of electronic transitions for this specific compound, are available in the scientific literature.

X-ray Crystallography for Solid-State Molecular Geometry Determination

No crystallographic data, such as crystal system, space group, unit cell dimensions, or specific bond lengths and angles for 5-chloro-2-dimethylaminobenzoxazole, could be found.

Chiroptical Spectroscopy for Stereochemical Insights (If Applicable for Chiral Analogues)

Chiroptical spectroscopy is a powerful set of techniques used to determine the three-dimensional arrangement of atoms in chiral molecules. Should a chiral analogue of 5-chloro-2-dimethylaminobenzoxazole be synthesized, for instance, by introducing a stereocenter, these methods would be indispensable for elucidating its absolute configuration and conformational preferences.

The primary methods of chiroptical spectroscopy include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible range, which is sensitive to the electronic transitions within the chiral molecule. rsc.orgpreprints.org The resulting spectrum, with its characteristic positive and negative bands, serves as a unique fingerprint of a specific enantiomer.

For example, the ECD spectra of chiral benzoxazole (B165842) derivatives would be expected to show distinct patterns. preprints.org The absolute configuration of a chiral analogue could be determined by comparing its experimental ECD spectrum with that predicted by quantum chemical calculations. preprints.org

VCD, on the other hand, operates in the infrared region of the electromagnetic spectrum and measures the differential absorption of left and right circularly polarized light by the vibrational transitions of the molecule. This technique provides detailed information about the stereochemistry of the molecule, including the conformation of flexible parts.

In the context of a hypothetical chiral analogue of 5-chloro-2-dimethylaminobenzoxazole, chiroptical spectroscopy would be crucial for:

Assigning Absolute Configuration: Determining whether the molecule is of the (R) or (S) configuration at its stereocenter(s).

Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms in solution.

Studying Intermolecular Interactions: Investigating how the chiral molecule interacts with other molecules, which can be important in various applications.

The table below illustrates the type of data that would be obtained from a chiroptical analysis of a hypothetical chiral analogue.

| Spectroscopic Technique | Wavelength/Wavenumber Range | Type of Information Obtained |

| Electronic Circular Dichroism (ECD) | 200-400 nm | Absolute configuration, electronic transitions |

| Vibrational Circular Dichroism (VCD) | 4000-400 cm⁻¹ | Absolute configuration, conformational analysis |

It is important to note that without the synthesis and experimental analysis of a chiral analogue of 5-chloro-2-dimethylaminobenzoxazole, any discussion of its chiroptical properties remains theoretical. The development of such analogues would open up new avenues for stereochemical studies within this class of compounds. rsc.orgpreprints.org

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Dimethylaminobenzoxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic distribution within a molecule. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For 5-chloro-2-dimethylaminobenzoxazole, DFT calculations would be employed to determine its equilibrium geometry in the ground state. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to accurately model the molecule's three-dimensional structure.

From the optimized geometry, a wealth of information can be extracted. Key structural parameters like bond lengths, bond angles, and dihedral angles provide a precise description of the molecular architecture. Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical table of such calculated properties is presented below:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Softness (S) | 0.426 eV⁻¹ |

These values would be benchmarked against related benzoxazole (B165842) derivatives to understand the electronic influence of the chloro and dimethylamino substituents.

For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) offer a higher level of accuracy, particularly for calculating electron correlation effects. While computationally more demanding than DFT, these methods serve as a valuable benchmark for the DFT results and can provide more reliable predictions for properties that are sensitive to subtle electronic effects. Such high-level calculations would be particularly useful for validating the ground state energy and the energies of various molecular orbitals. scimatic.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.orgnih.gov An MD simulation of 5-chloro-2-dimethylaminobenzoxazole would typically be performed using a classical force field, such as AMBER or CHARMM, which approximates the potential energy of the system.

The simulation would be initiated by placing the molecule in a box of solvent, usually water, to mimic physiological conditions. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is calculated by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape. The flexibility of the dimethylamino group and its rotational barrier can be assessed, and the most stable conformations in a solution can be identified.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov By simulating 5-chloro-2-dimethylaminobenzoxazole in the presence of a biological target, such as a protein active site, one can observe the formation and dynamics of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for molecular recognition and binding affinity. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of a molecule, which can be used to aid in its experimental identification and characterization.

For predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach. researchgate.net The magnetic shielding tensors for each nucleus are calculated, and from these, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. These predicted spectra can be directly compared with experimental data to confirm the molecular structure.

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum is accomplished using Time-Dependent DFT (TD-DFT). nih.govchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption, can be predicted. These calculations can help in understanding the electronic transitions responsible for the molecule's color and its photophysical properties. rsc.org

A hypothetical table of predicted spectroscopic data is as follows:

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C2 Chemical Shift | 165 ppm |

| ¹H NMR | N(CH₃)₂ Chemical Shift | 3.1 ppm |

| UV-Vis | λmax | 310 nm |

Computational Elucidation of Reaction Mechanisms and Pathways

Understanding how a molecule is formed is a fundamental aspect of chemistry. Computational chemistry can be used to elucidate the detailed mechanism of the chemical reactions involved in the synthesis of 5-chloro-2-dimethylaminobenzoxazole. For instance, a common route to benzoxazoles involves the condensation of an o-aminophenol with a suitable electrophile. organic-chemistry.org

A computational study of such a reaction would involve mapping the potential energy surface along the reaction coordinate. This entails locating the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. DFT is well-suited for this task. By calculating the energy barriers (activation energies) for each step, the rate-determining step of the reaction can be identified. The influence of catalysts on the reaction mechanism can also be investigated by modeling their interaction with the reacting species.

In Silico Design and Prediction of Novel Benzoxazole Derivatives

5-chloro-2-dimethylaminobenzoxazole can serve as a scaffold for the in silico design of new molecules with potentially enhanced properties. researchgate.netbiotech-asia.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural or physicochemical properties of a series of benzoxazole derivatives with their biological activity. rsc.orgnih.govtandfonline.com

By establishing a reliable QSAR model, the activity of novel, yet-to-be-synthesized derivatives can be predicted. This allows for the prioritization of synthetic efforts towards compounds that are most likely to be active. Molecular docking studies can be used in concert with QSAR to visualize the binding modes of designed derivatives within a target protein's active site, providing a rational basis for structural modifications aimed at improving binding affinity and selectivity. biotech-asia.orgtandfonline.com Through these computational approaches, a library of virtual compounds based on the 5-chloro-2-dimethylaminobenzoxazole core can be screened and optimized for a desired biological effect before committing to their synthesis.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Dimethylaminobenzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring

The benzoxazole nucleus is an aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are significantly influenced by the substituents present on the benzene (B151609) ring. In the case of 5-chloro-2-dimethylaminobenzoxazole, the powerful electron-donating dimethylamino group at the 2-position strongly activates the benzoxazole ring towards electrophiles. Conversely, the chloro group at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, although it directs incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While specific studies on 5-chloro-2-dimethylaminobenzoxazole are not extensively documented, the outcomes can be predicted based on the known reactivity of substituted benzoxazoles. For instance, nitration would likely occur at the C6 position, driven by the strong activating effect of the dimethylamino group and the directing effect of the chloro group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-chloro-2-dimethylaminobenzoxazole

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-chloro-2-dimethylamino-6-nitrobenzoxazole |

| Bromination | Br₂/FeBr₃ | 4-bromo-5-chloro-2-dimethylaminobenzoxazole and/or 6-bromo-5-chloro-2-dimethylaminobenzoxazole |

| Sulfonation | Fuming H₂SO₄ | 5-chloro-2-dimethylaminobenzoxazole-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-acyl-5-chloro-2-dimethylaminobenzoxazole |

Nucleophilic Substitution Reactions on the Benzoxazole Core

Nucleophilic substitution reactions on the benzoxazole ring are generally less facile than on a simple benzene ring due to the electron-rich nature of the heterocycle. However, the presence of the chloro substituent at the 5-position provides a site for nucleophilic aromatic substitution (SNAAr). The feasibility of such reactions is enhanced by the presence of the electron-withdrawing oxazole (B20620) ring system.

The displacement of the chloride ion by various nucleophiles can lead to a range of 5-substituted-2-dimethylaminobenzoxazoles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required for this transformation to occur at a reasonable rate.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures could potentially yield 5-methoxy-2-dimethylaminobenzoxazole. Similarly, amines and thiols could displace the chloride to form the corresponding 5-amino and 5-thioether derivatives. nih.gov

Reactivity Studies of the Dimethylamino Substituent

The dimethylamino group at the 2-position is a key modulator of the reactivity of the entire molecule. Its strong electron-donating character not only activates the benzoxazole ring towards electrophilic attack but also influences the properties of the oxazole ring itself.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can participate in resonance with the benzoxazole system. This delocalization of electrons increases the electron density of the ring and also imparts nucleophilic character to the exocyclic nitrogen. Consequently, the dimethylamino group can be protonated in the presence of strong acids to form the corresponding dimethylammonium salt.

Furthermore, the dimethylamino group can be involved in various transformations. For example, it can be oxidized or undergo reactions with strong electrophiles. However, the high electron density it imparts on the benzoxazole ring makes the ring itself the more likely site of reaction in many cases.

Reactivity Studies of the Chloro Substituent and Its Transformations

The chloro group at the 5-position is a versatile handle for further functionalization of the benzoxazole scaffold. As mentioned in section 5.2, it can be displaced by a variety of nucleophiles. nih.gov Beyond nucleophilic substitution, the chloro group can participate in a range of transition-metal-catalyzed cross-coupling reactions.

These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with boronic acids, Stille coupling with organostannanes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all plausible transformations for the 5-chloro-2-dimethylaminobenzoxazole substrate. These reactions would allow for the introduction of a wide array of substituents at the 5-position, leading to a diverse library of derivatives with potentially interesting biological or material properties.

Table 2: Potential Cross-Coupling Reactions of 5-chloro-2-dimethylaminobenzoxazole

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | 5-aryl-2-dimethylaminobenzoxazole |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Base | 5-alkenyl-2-dimethylaminobenzoxazole |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP / Base | 5-(dialkylamino)-2-dimethylaminobenzoxazole |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-alkynyl-2-dimethylaminobenzoxazole |

Oxidation and Reduction Pathways of the Benzoxazole System

The benzoxazole ring system can undergo both oxidation and reduction, although the conditions required can be harsh and may lead to ring opening. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro group will influence the susceptibility of the molecule to these transformations.

Oxidation: Oxidation of benzoxazoles can lead to a variety of products, depending on the oxidant and reaction conditions. tandfonline.com Strong oxidizing agents may lead to the degradation of the benzoxazole ring. Milder oxidation might target the dimethylamino group or lead to the formation of N-oxides. The electron-rich nature of the benzene part of the ring system makes it susceptible to oxidative cleavage under vigorous conditions.

Reduction: Reduction of the benzoxazole ring is also possible. Catalytic hydrogenation can reduce the benzene ring, leading to tetrahydrobenzoxazole derivatives. However, this typically requires high pressures and temperatures. Chemical reduction with agents like sodium in liquid ammonia (B1221849) has been shown to cleave the oxazole ring of benzoxazoles. scite.aiacs.org The chloro group can also be susceptible to reduction, for example, via catalytic hydrogenation with a palladium catalyst, which could selectively remove the chlorine atom to yield 2-dimethylaminobenzoxazole.

Investigation of Reaction Intermediates and Transition States via Kinetic and Spectroscopic Methods

Detailed mechanistic investigations of reactions involving 5-chloro-2-dimethylaminobenzoxazole would rely heavily on kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of reactant concentrations and temperature on the reaction rate. For instance, in a nucleophilic substitution reaction at the 5-position, monitoring the disappearance of the starting material or the appearance of the product over time under different conditions would help to elucidate the reaction mechanism, including whether it follows a classic SNAr pathway. Such studies have been performed on related benzoxazole systems. nih.govacs.org

Spectroscopic Methods: Spectroscopic techniques are indispensable for the identification of transient intermediates and the characterization of transition states.

NMR Spectroscopy: In-situ NMR spectroscopy can be used to observe the formation and decay of reaction intermediates that have a sufficient lifetime. For example, in an electrophilic substitution reaction, it might be possible to detect the formation of the sigma complex (arenium ion).

UV-Visible Spectroscopy: Changes in the electronic structure of the molecule during a reaction can be monitored by UV-Visible spectroscopy. The formation of colored intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution reactions, can be readily detected. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing reaction intermediates, even those present in very low concentrations. It can provide the mass-to-charge ratio of transient species, aiding in their identification. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the outcomes of reactions. nih.gov These theoretical studies can provide insights that are difficult to obtain experimentally and can be used to corroborate experimental findings.

By combining these experimental and computational approaches, a detailed understanding of the chemical reactivity and reaction mechanisms of 5-chloro-2-dimethylaminobenzoxazole can be achieved.

Structure Activity Relationship Sar Studies for Functional Exploration of Benzoxazole Derivatives

Design Principles for Modifying the 5-chloro-2-dimethylaminobenzoxazole Scaffold

The modification of the 5-chloro-2-dimethylaminobenzoxazole scaffold is guided by established principles of medicinal chemistry, focusing on key positions within the molecule to probe and enhance its biological effects. The benzoxazole (B165842) core provides a rigid and planar structure that serves as a foundation for systematic chemical alterations.

A crucial aspect of SAR for benzoxazole derivatives is the recognition that substitutions at the 2- and 5-positions of the benzoxazole core are of critical importance. mdpi.com The nature of the groups at these positions can significantly influence the molecule's antimicrobial and antiproliferative potencies. mdpi.com Modifications are intended to optimize lipophilicity, electronic characteristics, and steric compatibility to improve interactions with microbial or cellular targets. mdpi.com

Key modification points on the scaffold include:

The 2-position: The dimethylamino group is a primary site for modification. Alterations here can modulate the basicity, steric bulk, and hydrogen bonding potential of the molecule.

The 5-position: The chloro substituent significantly impacts the electronic nature of the benzoxazole ring. Replacing it with other groups can fine-tune the molecule's electronic and lipophilic properties. mdpi.com

The Benzene (B151609) Ring: Other positions on the benzene ring (4, 6, and 7) offer further opportunities for derivatization to improve properties such as solubility and metabolic stability.

Rational Design of Benzoxazole Analogues based on Substituent Effects and Electronic Perturbations

The rational design of analogues of 5-chloro-2-dimethylaminobenzoxazole leverages a deep understanding of how different substituents affect the electronic properties of the core structure. These electronic perturbations can, in turn, influence the molecule's biological activity.

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The existing 5-chloro group is an electron-withdrawing halogen. nih.gov SAR studies on various benzoxazole series have demonstrated the impact of such substitutions. For instance, the presence of electron-withdrawing groups has been shown to improve antimicrobial activity against certain strains. nih.gov Conversely, the introduction of electron-donating methoxy (B1213986) groups has been associated with enhanced anticancer activity in some benzoxazole derivatives. nih.gov

The following interactive table illustrates the potential impact of different substituents on the properties of the benzoxazole scaffold, based on general principles observed in related series.

| Position of Substitution | Type of Substituent | General Electronic Effect | Potential Impact on Biological Activity |

| 2 | Varied Amines | Modulates basicity and sterics | Alters target binding and selectivity |

| 5 | Halogens (e.g., -F, -Br) | Electron-withdrawing | Can enhance antimicrobial or anticancer activity |

| 5 | Methoxy (-OCH₃) | Electron-donating | May improve anticancer activity |

| Benzene Ring | Nitro (-NO₂) | Strong electron-withdrawing | Can increase antimicrobial efficacy |

Computational SAR Analysis, Including Quantitative Structure-Activity Relationships (QSAR)

Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) studies, are indispensable tools for elucidating the SAR of benzoxazole derivatives. nih.govresearchgate.nettandfonline.com QSAR models create a mathematical link between a compound's chemical structure and its biological activity, enabling the prediction of the potency of novel, yet-to-be-synthesized analogues. nih.gov

The development of a QSAR model typically involves:

Data Set Compilation: A series of benzoxazole analogues with their experimentally measured biological activities (often expressed as pIC₅₀ values) is assembled. nih.gov

Descriptor Calculation: Various molecular descriptors that quantify the structural, steric, electronic, and hydrophobic properties of the molecules are calculated. nih.gov

Model Generation: Statistical techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build the model. nih.govtandfonline.com These methods correlate the descriptors with biological activity. nih.gov

Rigorous Validation: The model's predictive capability is thoroughly tested to ensure its reliability. tandfonline.comtandfonline.com

For example, a 3D-QSAR study on a series of benzoxazole derivatives as anticancer agents identified key steric and electrostatic fields that influence their activity. nih.gov Such studies can provide a roadmap for designing more potent inhibitors by highlighting regions of the molecule where modifications are likely to be beneficial. nih.govrsc.org

The following interactive table presents a hypothetical dataset that could form the basis of a QSAR study for a series of benzoxazole derivatives.

| Compound ID | Modification | LogP | Steric Parameter (e.g., Molar Volume) | Electronic Parameter (e.g., Dipole Moment) | pIC₅₀ |

| BZ-1 | 5-Cl, 2-N(CH₃)₂ | 3.1 | 150 | 2.5 | 5.8 |

| BZ-2 | 5-F, 2-N(CH₃)₂ | 2.8 | 145 | 2.9 | 5.5 |

| BZ-3 | 5-Cl, 2-piperidyl | 3.5 | 180 | 2.3 | 6.2 |

| BZ-4 | 5-Cl, 2-morpholinyl | 2.9 | 175 | 3.1 | 5.9 |

Stereochemical Considerations in Benzoxazole Derivative Design (If Applicable for Chiral Variants)

While "Benzoxazole, 5-chloro-2-dimethylamino-" is itself an achiral molecule, the introduction of chiral centers in its derivatives necessitates a careful evaluation of stereochemistry. The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with inherently chiral biological targets like enzymes and receptors. nih.gov

Chirality can be introduced by adding a substituent that is already chiral or by creating a new stereocenter during the synthetic process. When a benzoxazole derivative is chiral, its enantiomers will likely display different biological activities. One enantiomer, the eutomer, will typically have a higher affinity for the target than the other, the distomer.

A crystallographic and stereochemical study of 2-substituted benzoxazole derivatives highlighted the specific conformations and spatial arrangements of the molecules. nih.gov For instance, the study revealed the planarity of the benzoxazole ring system, which is a key structural feature. nih.gov

When designing chiral benzoxazole derivatives, it is crucial to:

Employ asymmetric synthesis to produce enantiomerically pure compounds.

Determine the absolute configuration of the chiral centers.

Evaluate the biological activity of each enantiomer separately.

The following table provides a hypothetical illustration of how enantiomers of a benzoxazole derivative might differ in their biological potency.

| Derivative ID | Enantiomer | Target Binding Affinity (Kᵢ, nM) |

| BZ-5-CHIR | (R)-enantiomer | 15 |

| BZ-5-CHIR | (S)-enantiomer | 350 |

This data underscores the principle that a deep understanding of stereochemistry is vital for the rational design of potent and selective benzoxazole-based therapeutic agents.

Synthesis and Reactivity of Advanced Benzoxazole Derivatives and Analogues

Functionalization at the Benzoxazole (B165842) Core Positions

The benzoxazole ring, while aromatic, possesses positions that are amenable to functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. The electron-donating nature of the 2-dimethylamino group and the deactivating, ortho-, para-directing effect of the chloro substituent influence the regioselectivity of electrophilic aromatic substitution reactions. libretexts.org

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are fundamental for introducing new functional groups onto the benzoxazole core. byjus.commsu.eduyoutube.comyoutube.com For 5-chloro-2-(dimethylamino)benzoxazole, the directing effects of the existing substituents would likely channel incoming electrophiles to the C4, C6, and C7 positions. The powerful electron-donating 2-dimethylamino group would activate the ring towards electrophilic attack, primarily at the C4 and C6 positions. However, the C6 position is already occupied by a chloro group. Therefore, substitution would be anticipated to occur at the C4 and C7 positions. For example, nitration using a mixture of nitric and sulfuric acid would be expected to yield a mixture of 4-nitro and 7-nitro derivatives. The precise ratio of these products would be influenced by steric hindrance and the specific reaction conditions.

C-H Functionalization:

Modern synthetic methods offer more direct routes to functionalize the benzoxazole core via C-H activation. Palladium-catalyzed C-H arylation, for instance, has been employed to introduce aryl groups at the C7 position of the benzoxazole ring. While specific examples with the 5-chloro-2-dimethylamino substrate are not prevalent, the general methodology is well-established for a range of benzoxazole derivatives. conicet.gov.ar Similarly, cobalt-catalyzed C-H functionalization presents another avenue for introducing new substituents. rsc.org

Modifications of the Dimethylamino Moiety

The 2-dimethylamino group is not merely a passive substituent; it can be chemically modified to generate further derivatives.

N-Demethylation:

One of the key transformations of the dimethylamino group is N-demethylation to yield the corresponding N-methylamino or primary amino derivatives. This can be achieved through various methods, including the use of chloroformates or via oxidative procedures. For instance, the Polonovski reaction and its modifications, sometimes mediated by iron salts, can effect N-demethylation of N-methylated heterocycles. google.comgoogle.com Such transformations are valuable as they open up the nitrogen atom for further functionalization, such as acylation or alkylation with different substituents. Research on the oxidative N-demethylation of N,N-dimethylanilines using manganese catalysts has shown that the reaction proceeds via an electrophilic intermediate. nih.govmdpi.com

Oxidative Reactions:

The tertiary amine of the dimethylamino group can also be oxidized to the corresponding N-oxide. This transformation can alter the electronic properties of the molecule and can also serve as a handle for further reactions.

Derivatization and Replacement Reactions of the Chloro Substituent

The chloro group at the C5 position is a versatile handle for a variety of transformations, most notably through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the benzoxazole ring system can facilitate nucleophilic aromatic substitution of the C5-chloro group, particularly when activated by other electron-withdrawing groups or under forcing conditions. A range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the chloride ion.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The 5-chloro-2-(dimethylamino)benzoxazole is a suitable substrate for such reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 5-chlorobenzoxazole (B107618) derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govnih.govchim.itresearchgate.netmdpi.comresearchgate.net This method is highly versatile for introducing a wide array of aryl, heteroaryl, and alkyl groups at the C5 position. The general mechanism involves oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. google.comnih.gov

Buchwald-Hartwig Amination: This reaction provides a direct route to introduce a new amino group at the C5 position by coupling the 5-chlorobenzoxazole with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. nih.govwikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly valuable for synthesizing a diverse library of 5-aminobenzoxazole derivatives.

Synthesis of Poly-Substituted and Fused Benzoxazole Systems

Building upon the functionalization strategies described above, it is possible to synthesize benzoxazole derivatives with multiple substituents, leading to a wide range of chemical diversity. For instance, a sequence involving electrophilic substitution on the benzoxazole core, followed by a cross-coupling reaction at the C5 position, can lead to tri- or even tetra-substituted benzoxazoles.

A zirconium-catalyzed one-pot synthesis has been reported for the creation of polysubstituted benzoxazoles from corresponding polysubstituted catechols, aldehydes, and ammonium (B1175870) acetate, highlighting a pathway to complex benzoxazole structures. nih.gov

Heterocyclic Annulation and Scaffold Modifications on Benzoxazole Derivatives

The benzoxazole core can serve as a foundation for the construction of more complex, fused heterocyclic systems. These annulation reactions often involve the functional groups present on the benzoxazole ring.

For example, a 2-aminobenzoxazole (B146116) derivative can be a key starting material for the synthesis of fused systems. The amino group can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of new rings. One such example is the synthesis of benzoxazolo[2,3-b]quinazolines.

Furthermore, cascade reactions involving the ring-opening of the oxazole (B20620) moiety followed by a subsequent ring-closing event can lead to entirely new heterocyclic scaffolds. For instance, a yttrium-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargyl alcohols has been developed to furnish 1,4-benzoxazine scaffolds. rsc.org Annulation reactions with nitroalkenes have also been explored for the synthesis of various five-membered nitrogen heterocycles. chim.it

Below is a table summarizing some of the key reactions and the types of derivatives that can be obtained from a 5-chloro-2-(dimethylamino)benzoxazole scaffold.

| Section | Reaction Type | Starting Material | Typical Reagents | Product Type |

| 7.1 | Electrophilic Nitration | 5-Chloro-2-(dimethylamino)benzoxazole | HNO₃, H₂SO₄ | 4-Nitro and 7-Nitro derivatives |

| 7.2 | N-Demethylation | 5-Chloro-2-(dimethylamino)benzoxazole | Chloroformates, Oxidizing agents | 5-Chloro-2-(methylamino)benzoxazole |

| 7.3 | Suzuki-Miyaura Coupling | 5-Chloro-2-(dimethylamino)benzoxazole | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-(dimethylamino)benzoxazole |

| 7.3 | Buchwald-Hartwig Amination | 5-Chloro-2-(dimethylamino)benzoxazole | Amine, Pd catalyst, Ligand, Base | 5-Amino-2-(dimethylamino)benzoxazole derivative |

| 7.5 | Heterocyclic Annulation | 2-Amino-5-chlorobenzoxazole derivative | Bifunctional electrophiles | Fused benzoxazole systems |

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically investigating the academic applications and research utility of the chemical compound Benzoxazole, 5-chloro-2-dimethylamino- in the requested areas of agrochemical and material science.

Extensive searches for scholarly articles, peer-reviewed papers, and conference proceedings have not yielded any specific studies detailing the mechanistic action of this compound in herbicidal, fungicidal, or insecticidal activities. Similarly, there is no available research on its application in material science, including its potential use in Organic Light-Emitting Diodes (OLEDs), organic electronics, or as a fluorescent probe or sensor.

Therefore, it is not possible to provide a detailed and evidence-based article on the "Exploration of Potential Academic Applications and Research Utility" of Benzoxazole, 5-chloro-2-dimethylamino- as per the specified outline. The creation of scientifically accurate content with detailed research findings and data tables is contingent on the existence of primary research data, which, in this case, is not present in the public domain.

It is important to note that the absence of published research does not definitively mean that this compound has not been synthesized or investigated in a private or unpublished capacity. However, without publicly accessible data, a thorough and informative article meeting the specified requirements cannot be generated.

Exploration of Potential Academic Applications and Research Utility

Material Science Applications

Polymer Chemistry and Advanced Material Development

The benzoxazole (B165842) core, including derivatives like 5-chloro-2-dimethylamino-benzoxazole, serves as a crucial building block in the synthesis of advanced functional materials and polymers. The inherent thermal and electrochemical stability of the benzoxazole structure makes it an attractive moiety for creating robust materials suitable for optoelectronic applications.

In the field of polymer chemistry, benzoxazole derivatives are incorporated into polymer backbones to enhance their properties. For instance, polymers containing benzoxazole units have been synthesized for use in organic light-emitting diodes (OLEDs). Research has demonstrated the synthesis of such polymers through methods like the Suzuki coupling reaction, where a dibromo-substituted benzoxazole monomer is reacted with other monomers, such as a diboronic acid-substituted fluorene. The resulting polymers often exhibit good solubility in common organic solvents, high thermal stability, and strong blue fluorescence, which are desirable characteristics for OLED materials. The introduction of the 5-chloro and 2-dimethylamino groups can be used to fine-tune the electronic and photophysical properties of the resulting polymers.

Photophysical Properties and Photochemistry Research

The photophysical characteristics of benzoxazole derivatives are a significant area of research, with the substituents on the benzoxazole ring playing a critical role in determining these properties.

Fluorescence and Phosphorescence Mechanistic Studies

Benzoxazole derivatives are well-known for their fluorescent properties, typically emitting light in the blue-green region of the spectrum. The fluorescence quantum yields, a measure of the efficiency of the fluorescence process, can be significant, with reported values for various derivatives ranging from 0.1 to 0.8. The specific photophysical properties are highly dependent on the solvent's polarity and the nature of the substituents attached to the benzoxazole core. The dimethylamino group at the 2-position acts as an electron-donating group, which can enhance fluorescence, while the chloro group at the 5-position can also modulate the electronic structure and, consequently, the emission properties.

Excited State Dynamics and Energy Transfer Investigations

Upon absorption of light, benzoxazole derivatives transition to an excited state. The study of the dynamics of this state is crucial for understanding their photophysical behavior. Theoretical studies have indicated that intramolecular charge transfer (ICT) plays a significant role in the excited-state dynamics of these compounds. This ICT process, often from an electron-donating group to an electron-accepting part of the molecule, is suggested to be responsible for the large Stokes shift (the difference between the absorption and emission maxima) and the solvent-dependent fluorescence observed in many benzoxazole derivatives. Time-resolved fluorescence spectroscopy has shown that the fluorescence lifetimes of these compounds are typically in the nanosecond range.

Table 1: Photophysical Properties of Benzoxazole Derivatives

| Property | Typical Range/Value | Reference |

|---|---|---|

| Absorption Maxima (λ_abs_) | 320-450 nm | |

| Emission Maxima (λ_em_) | 400-550 nm | |

| Fluorescence Quantum Yield (Φ_f_) | 0.1-0.8 |

Photochemical Reactions and Photostability Analysis

The stability of a compound under irradiation is a critical factor for its application in materials like OLEDs. Research on similar benzoxazole derivatives has shown them to be relatively photostable, with no significant degradation observed after prolonged exposure to light. However, the broader class of 2-substituted benzoxazoles can undergo various photochemical reactions, including photoisomerization, photocyclization, and photooxidation, depending on their specific structure and the experimental conditions. These reactions are an active area of research, as they can also be harnessed for applications such as photoremovable protecting groups in organic synthesis.

Electrochemical Behavior and Redox Properties Research

The electrochemical properties of benzoxazole derivatives are fundamental to their use in electronic devices.

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry is a key technique used to study the redox properties of these compounds. Studies on various benzoxazole derivatives have shown that they can undergo reversible oxidation and reduction processes. This electrochemical stability is a prerequisite for their application in devices that rely on stable charge transport, such as OLEDs. The oxidation and reduction potentials provide information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For a series of novel benzoxazole derivatives, these energy levels were found to be in the range of -5.5 to -5.0 eV for the HOMO and -3.0 to -2.5 eV for the LUMO. The specific potentials, and thus the HOMO/LUMO energy gap, can be tuned by altering the substituents on the benzoxazole ring, allowing for the rational design of materials with targeted electronic properties.

Table 2: Electrochemical Properties of Benzoxazole Derivatives

| Property | Typical Range | Reference |

|---|---|---|

| HOMO Energy Level | -5.5 to -5.0 eV | |

| LUMO Energy Level | -3.0 to -2.5 eV |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Benzoxazole, 5-chloro-2-dimethylamino- |

| 5-chloro-2-dimethylamino-benzoxazole |

| 2-chlorobenzoxazole |

| 2,6-dichlorobenzoxazole |

| 5-chloro-2-aminophenol |

| 6-chlorobenzoxazolone |

| 5-chloro-1,3-benzoxazole |

| N-methyl-2-chlorobenzylamine |

| tert-butyl piperazine-1-carboxylate |

Electrocatalytic Applications Research

Currently, there is no publicly available research in peer-reviewed scientific journals detailing the electrocatalytic applications of Benzoxazole, 5-chloro-2-dimethylamino- . The potential for benzoxazole derivatives in this field remains an open area for investigation. The electrochemical properties of related heterocyclic compounds have been explored, but specific data on the catalytic activity of this compound in electrochemical reactions are absent from the current body of scientific literature.

Supramolecular Chemistry and Host-Guest Interaction Studies

Investigations into the role of Benzoxazole, 5-chloro-2-dimethylamino- in supramolecular chemistry and host-guest interactions are not documented in the available scientific literature. While the benzoxazole scaffold is known to be a component in fluorescent probes and other molecules that engage in non-covalent interactions, specific studies detailing the binding affinities, association constants, or thermodynamic parameters of host-guest complexes involving this compound have not been published. The development of this molecule as a guest or host in supramolecular assemblies is a potential area for future research.

Biochemical Target Interaction Studies (In Vitro Mechanistic Investigations)

There is a lack of specific in vitro mechanistic studies published for Benzoxazole, 5-chloro-2-dimethylamino- . The broader family of benzoxazole derivatives has been investigated for interactions with various biochemical targets. For instance, some derivatives have been studied as inhibitors of enzymes like DNA gyrase, cyclooxygenases (COX-1/COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2). However, detailed mechanistic data, such as enzyme inhibition constants (e.g., Kᵢ, IC₅₀), binding kinetics, or mode of action studies specifically for Benzoxazole, 5-chloro-2-dimethylamino- , are not present in the current scientific literature. The potential for this compound to interact with specific biological targets remains to be elucidated through dedicated research.

Advanced Methodologies and Future Research Directions in Benzoxazole Chemistry

Automation and High-Throughput Screening in Benzoxazole (B165842) Synthesis and Characterization

The synthesis and optimization of benzoxazole derivatives are increasingly benefiting from automation and high-throughput screening (HTS) techniques. These methodologies allow for the rapid exploration of vast chemical spaces and reaction conditions, accelerating the discovery of novel compounds and efficient synthetic routes. chemistryjournal.net

Automated synthesis platforms enable the systematic variation of reactants, catalysts, solvents, and temperatures, generating large libraries of benzoxazole analogs in a short period. This is often coupled with HTS, where the resulting compounds are rapidly assessed for desired properties. For instance, in the development of a C-H aminoalkylation method for azoles, HTS was employed to optimize reaction variables such as the specific benzoxazole substrate, silyl (B83357) triflate (TBSOTf) loading, and a trialkylamine reagent, significantly improving product yield. researchgate.net The use of calibrated Ultra-Performance Liquid Chromatography (UPLC) analysis allows for the quick and accurate determination of assay yield, making such large-scale optimizations feasible. researchgate.net

Flow chemistry is another key technology being explored for benzoxazole synthesis. It offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability from laboratory research to industrial production. chemistryjournal.net

Table 1: Example of High-Throughput Screening Variables for Azole Functionalization

| Variable Category | Specific Component | Role in Reaction |

| Substrate | Benzoxazole | The core heterocyclic scaffold to be functionalized. |

| Reagent | TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) | Lewis acid mediator for C-H activation. |

| Reagent | Et2NTMS (N,N-Diethyl-1,1,1-trimethylsilylanamine) | Amine source for aminoalkylation. |

| Analysis | Biphenyl | Internal standard for calibrated UPLC analysis. |

This table illustrates typical variables optimized during high-throughput screening for a C-H functionalization reaction applicable to benzoxazole derivatives. researchgate.net

Application of Machine Learning and Artificial Intelligence in Benzoxazole Research and Design

Machine learning (ML) and artificial intelligence (AI) are transforming benzoxazole research by enabling predictive modeling and rational drug design. These computational tools can analyze complex datasets to identify structure-activity relationships (SAR), predict biological activity, and guide the synthesis of new derivatives with enhanced properties.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a synthesized compound to a specific biological target. nih.govnih.gov For example, studies have used docking to investigate the interaction of novel benzoxazole derivatives with the active sites of enzymes like cyclooxygenase (COX-2) and DNA gyrase. nih.govbenthamdirect.com In one study, docking analysis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives against the COX-2 enzyme (PDB: 3NT1) helped to rationalize their anti-inflammatory activity by identifying key interactions with amino acid residues like Tyr-355 and Arg-120. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide further predictive power. 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D structural features of benzoxazole molecules with their biological activities. tandfonline.com These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing invaluable guidance for designing more potent compounds. tandfonline.com Such in silico studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are crucial for prioritizing which designed compounds should be synthesized and tested, saving significant time and resources. benthamdirect.com

Table 2: Application of Computational Models in Benzoxazole Research

| Computational Technique | Application | Example Target/Software | Research Finding |

| Molecular Docking | Predicts binding modes and affinities of ligands to a receptor. | COX-2 Enzyme (PDB: 3NT1), DNA Gyrase, Autodock 4.2 | Identified key interactions of benzoxazole derivatives with active site residues, explaining their biological activity. nih.govbenthamdirect.com |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity to guide design. | SYBYL-X 2.1.1 | Generated models with high predictive correlation coefficients (r²), guiding the design of new anti-inflammatory agents. tandfonline.com |

| DFT Calculations | Elucidates reaction mechanisms and structural stability. | CPCM/M06-2X/6-311++G(d,p) | Confirmed the selectivity and mechanism of benzoxazole ring formation over alternative pathways. researchgate.net |

| Molecular Dynamics | Simulates the movement and interaction of atoms and molecules over time. | OM2/MRCI(SD) | Investigated the photochemical E-Z isomerization and conformational changes of complex bis(benzoxazole)-based systems. acs.org |

Elucidation of Novel Benzoxazole Reactivity and Transformation Mechanisms

Fundamental research into the reactivity of the benzoxazole core continues to uncover novel transformations and reaction mechanisms, expanding the toolbox for synthetic chemists. A primary focus is on the direct C-H functionalization of the benzoxazole ring, particularly at the C2 position, which avoids the need for pre-functionalized starting materials and improves atom economy. nih.gov

Recent advances include the development of methods for direct C-H arylation using aryl chlorides catalyzed by NHC-Pd(II)-Im complexes and direct alkylation with non-activated secondary alkyl halides using a copper(I) catalyst. organic-chemistry.org Another innovative approach involves the triflic anhydride (B1165640) (Tf₂O)-promoted electrophilic activation of tertiary amides, which then react with 2-aminophenols in a cascade reaction to form 2-substituted benzoxazoles. nih.gov A proposed mechanism for this transformation involves the initial formation of a reactive amidinium salt, which is then attacked by the amino group of the 2-aminophenol (B121084), followed by intramolecular cyclization and elimination to yield the final product. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating these complex reaction pathways. researchgate.netresearchgate.net DFT calculations have been used to model potential mechanisms for cyclization reactions, helping to understand the selectivity and energetics of different pathways and supporting experimental observations. researchgate.net Researchers are also exploring domino and cascade reactions, where multiple bond-forming events occur in a single pot, to construct complex benzoxazole-containing molecules in a highly efficient manner. researchgate.net

Development of Sustainable and Economical Synthesis Routes for Benzoxazole Derivatives

In line with the principles of green chemistry, a major thrust in modern benzoxazole synthesis is the development of sustainable and economical routes. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. chemistryjournal.netmdpi.com